N~1~-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide
Description
N~1~-(4-{[(5-Isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide is a synthetic compound featuring a sulfonamide-linked phenylacetamide core conjugated to a 5-isopentyl-substituted 1,4,5,6-tetrahydro-1,3,5-triazine moiety. This structure combines sulfonamide bioisosterism with a triazine heterocycle, a design strategy often employed in medicinal chemistry to enhance target binding and pharmacokinetic properties.
Properties
Molecular Formula |
C16H25N5O3S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[4-[[3-(3-methylbutyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H25N5O3S/c1-12(2)8-9-21-10-17-16(18-11-21)20-25(23,24)15-6-4-14(5-7-15)19-13(3)22/h4-7,12H,8-11H2,1-3H3,(H,19,22)(H2,17,18,20) |
InChI Key |
FPSIIACGSSQVME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the triazine intermediate with a sulfonamide reagent.
Attachment of the acetamide moiety: This final step involves the acylation of the intermediate compound with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-{[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural elements are compared to related derivatives below:
Physicochemical Properties
- Hydrogen Bonding: The sulfonamide and acetamide groups provide hydrogen bond donors/acceptors, similar to sulfamethoxazole derivatives (), but the triazine’s nitrogen-rich structure may enhance interactions with polar residues .
Biological Activity
N~1~-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
The compound can be synthesized through multi-step organic reactions involving the condensation of specific amines and sulfonyl derivatives. The general synthetic route includes the following steps:
- Formation of the tetrahydrotriazin moiety.
- Coupling with sulfonamide derivatives.
- Final acetamide formation.
Chemical Structure:
- Molecular Formula: C18H25N5O2S
- Molecular Weight: 373.49 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. It has been shown to interact with:
- DNA Topoisomerases: These enzymes are critical for DNA replication and transcription. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Protein Kinases: Targeting these kinases may disrupt signaling pathways that promote tumor growth.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: MiaPaCa2 (pancreatic), BxPC3 (pancreatic), and others.
- IC50 Values: The compound demonstrated IC50 values ranging from 0.5 to 3 μM across different cell lines, indicating potent activity.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies reveal:
- Minimum Inhibitory Concentration (MIC): Ranges from 0.64 to 5.65 μg/mL against pathogens like Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).
- Mechanism: Likely involves inhibition of bacterial DNA gyrase and other essential enzymes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Yele et al., 2021 | Identified significant antibacterial activity with MIC values as low as 0.64 μg/mL against E. coli. |
| PMC10650957 | Demonstrated cytotoxicity in pancreatic cancer cell lines with IC50 values < 3 μM. |
| PMC8247773 | Showed potential for enzyme inhibition against bacterial DNA topoisomerases with promising selectivity indices. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
